molecular formula C5H6BClN2O2 B15327484 (2-Amino-5-chloropyridin-3-yl)boronic acid

(2-Amino-5-chloropyridin-3-yl)boronic acid

Cat. No.: B15327484
M. Wt: 172.38 g/mol
InChI Key: CAAALXDCLUFWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-5-chloropyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring an amino group at position 2, a chlorine atom at position 5, and a boronic acid (-B(OH)₂) group at position 3 of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by its substituents. These features influence its reactivity in Suzuki-Miyaura cross-coupling reactions and its interactions with biological targets .

Properties

Molecular Formula

C5H6BClN2O2

Molecular Weight

172.38 g/mol

IUPAC Name

(2-amino-5-chloropyridin-3-yl)boronic acid

InChI

InChI=1S/C5H6BClN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H,(H2,8,9)

InChI Key

CAAALXDCLUFWPE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1N)Cl)(O)O

Origin of Product

United States

Preparation Methods

Miyaura Borylation of Halogenated Precursors

The most widely reported method involves palladium-catalyzed borylation of 3-bromo-2-amino-5-chloropyridine.

Procedure :

  • Substrate Preparation : 3-Bromo-2-amino-5-chloropyridine is synthesized via chlorination of 2-amino-3-bromopyridine using $$ \text{SOCl}_2 $$ in dimethylformamide (DMF) at 80°C for 6 hours.
  • Borylation :
    • Combine 3-bromo-2-amino-5-chloropyridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), $$ \text{Pd(dppf)Cl}2 $$ (5 mol%), and $$ \text{KOAc} $$ (3.0 equiv) in anhydrous 1,4-dioxane.
    • Heat at 90°C under $$ \text{N}2 $$ for 12 hours.
    • Hydrolyze the pinacol boronate intermediate with $$ \text{HCl} $$ (2 M) to yield the boronic acid.

Key Data :

Parameter Value
Yield (pinacol ester) 78%
Yield (boronic acid) 85%
Purity (HPLC) >99%

Advantages : High regioselectivity, compatibility with amino groups.
Limitations : Requires inert conditions and expensive catalysts.

Directed Ortho-Metalation (DoM) Strategy

This method leverages the amino group’s directing effect to install boron at position 3.

Procedure :

  • Protection : Protect the amino group as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate.
  • Metalation : Treat with $$ \text{LDA} $$ (2.2 equiv) at -78°C in tetrahydrofuran (THF).
  • Boration : Quench with trimethyl borate ($$ \text{B(OMe)}_3 $$), followed by acidic hydrolysis ($$ \text{HCl} $$).

Key Data :

Parameter Value
Overall Yield 62%
Regioselectivity >95%

Advantages : Avoids palladium catalysts; suitable for gram-scale synthesis.
Limitations : Low-temperature requirements and sensitivity to moisture.

Analytical Validation

Spectroscopic Characterization

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$6$$) :
    δ 8.42 (s, 1H, H-4), 7.89 (s, 1H, H-6), 6.75 (s, 2H, NH$$2$$), 3.30 (s, 2H, B(OH)$$_2$$).
  • MS (ESI+) : m/z 203.2 [M+H]$$^+$$.

Purity Assessment

  • HPLC : C18 column, 0.1% $$ \text{H}3\text{PO}4 $$/acetonitrile gradient, retention time = 6.8 min.

Comparative Analysis of Methods

Method Yield Cost Scalability Functional Group Tolerance
Miyaura Borylation 85% High Industrial Excellent
Directed Metalation 62% Moderate Lab-scale Moderate

Industrial Applications and Challenges

The compound’s utility in kinase inhibitor synthesis (e.g., fostamatinib intermediates) necessitates large-scale production. Key challenges include:

  • Boronic Acid Stability : Degrades under basic conditions; storage at -20°C in inert atmosphere recommended.
  • Byproduct Formation : Addressable via recrystallization from ethyl acetate/hexane (3:1).

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chloropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, sodium perborate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, alcohols.

Major Products

The major products formed from these reactions include boronic esters, amines, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

It appears that the query contains a compound name that is a combination of two compounds: "2-Amino-5-chloropyridin-3-yl" and "boronic acid". Therefore, the applications of boronic acids and 2-Amino-5-chloropyridin-3-yl will be discussed individually.

Boronic Acids

Boronic acids have diverse applications, including anticancer, antibacterial, and antiviral activities, and use as sensors and delivery systems . Molecular modification through the introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, which improves existing activities .

Examples of boronic acid applications:

  • Pharmaceuticals Boronic acids are used in drugs such as bortezomib and vaborbactam .
    • Bortezomib, an N-dipeptidyl boronic acid, is approved for the treatment of multiple myeloma .
    • Vaborbactam, a cyclic boronic acid, is a β-lactamase inhibitor used with antibiotics to treat urinary, abdominal, and lung infections .

2-Amino-5-chloropyridin-3-yl

2-Amino-5-chloropyridin-3-yl can be used in the creation of 2-aminopyridines, which have better metabolic stability .

2-Amino-5-chloropyridin-3-yl applications:

  • Inhibiting ALK2 kinase This compound can be used to prepare a highly selective structure that inhibits ALK2 kinase, which is a therapeutic target for the treatment of fibrodysplasia ossificans progressiva (FOP) and diffuse midline glioma (DMG) .
  • Synthesis method It can be used in the synthesis of 5-chloro-2- (pyridin-3-yl) pyridin-3-amine .

Research and Future Directions

Future research includes:

  • Expanded Pharmacological Studies : Investigating its effects on other neurotransmitter systems.
  • Clinical Trials : Evaluating efficacy and safety in human subjects for neurological and antimicrobial applications.
  • Structural Modifications : Exploring derivatives to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of (2-Amino-5-chloropyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Acids

Structural Analogs and Substituent Effects

The activity and physicochemical properties of boronic acids are highly dependent on substituent positioning and electronic effects. Below is a comparison with key analogs:

Compound Name Substituents (Pyridine Ring) Key Features Reference
(5-Chloropyridin-3-yl)boronic acid Cl (5), B(OH)₂ (3) Lacks amino group; reduced hydrogen-bonding capacity
(6-Chloropyridin-3-yl)boronic acid Cl (6), B(OH)₂ (3) Chlorine at position 6 may sterically hinder boronate ester formation
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid Cl (2), CF₃ (6), B(OH)₂ (3) Strong electron-withdrawing CF₃ group lowers pKa; enhanced Lewis acidity
(2-Aminopyrimidin-5-yl)boronic acid NH₂ (2), B(OH)₂ (5) (pyrimidine) Pyrimidine core alters aromaticity; higher solubility in aqueous media
Phenylboronic acid B(OH)₂ (phenyl ring) Simpler structure; widely used in diagnostics but higher pKa (~8.8)

Key Observations :

  • The amino group in (2-Amino-5-chloropyridin-3-yl)boronic acid likely reduces its pKa compared to non-amino analogs, enhancing reactivity under physiological conditions .
  • Chlorine at position 5 minimizes steric hindrance around the boronic acid group, facilitating covalent interactions with biomolecules (e.g., serine proteases) .

Physicochemical Properties: pKa and Reactivity

Boronic acid pKa governs its ability to form boronate esters with diols (e.g., sugars) or interact with biological targets. Substituent effects on pKa are critical:

  • Electron-withdrawing groups (e.g., CF₃, Cl) : Lower pKa by stabilizing the conjugate base (boronate). For example, [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid has a pKa < 7, making it reactive at physiological pH .
  • Electron-donating groups (e.g., NH₂): May slightly increase pKa but improve solubility and hydrogen-bonding. The amino group in this compound likely balances these effects, yielding a pKa near physiological pH (~7.4) .

Comparison of pKa Trends :

  • 3-AcPBA and 4-MCPBA (common in glucose sensors): pKa > 9, limiting utility in physiological applications .
  • Phenylboronic acid: pKa ~8.8, less effective in blood glucose monitoring than analogs with lower pKa .
Anticancer Activity
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells) .
  • β-amido boronic acids (e.g., 3d) show binding to SARS-related targets at 5–20 µM, highlighting the role of unprotected boronic acid groups in target engagement .
Enzyme Inhibition
  • Boronic acid inhibitors of PBP1b : Aliphatic analogs (e.g., Compound 2) show moderate activity, while structural variations (e.g., amide bond modifications) reduce efficacy .
  • [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) .
Diagnostic Utility
  • Phenylboronic acid : Superior to APBA in differentiating KPC-producing bacteria via disk potentiation tests .

Inference for this compound: The amino and chloro substituents may enhance target specificity in enzyme inhibition or anticancer applications compared to simpler aromatic boronic acids.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Amino-5-chloropyridin-3-yl)boronic acid, and how can purity be optimized?

  • Synthesis Methods :

  • Suzuki-Miyaura Cross-Coupling : This reaction often employs palladium catalysts (e.g., Pd(PPh₃)₄) to couple boronic acids with aryl halides. For amino-chloropyridinyl derivatives, protecting the amino group (e.g., with Boc) during synthesis may prevent side reactions .
  • Intermediate Functionalization : Start with halogenated pyridine precursors (e.g., 2-amino-5-chloro-3-bromopyridine) and perform Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis .
    • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹¹B NMR (~30 ppm for boronic acids) confirms the presence of the -B(OH)₂ group. ¹H and ¹³C NMR identify substituents on the pyridine ring .
  • Mass Spectrometry : MALDI-TOF or ESI-MS in negative ion mode detects [M−H]⁻. Derivatization with diols (e.g., mannitol) prevents boroxine formation during analysis .
  • FT-IR : B-O stretching (~1340 cm⁻¹) and B-OH (~3200 cm⁻¹) bands verify the boronic acid moiety .

Q. What are the key reactivity profiles of this compound in cross-coupling and biological systems?

  • Cross-Coupling : The boronic acid group enables Suzuki reactions with aryl/heteroaryl halides. Steric hindrance from the 5-chloro and 2-amino groups may slow coupling; optimize with polar solvents (DME/H₂O) and elevated temperatures (80–100°C) .
  • Biological Interactions : The boronic acid can form reversible covalent bonds with diols (e.g., glycoproteins) or act as a transition-state analog for serine proteases (e.g., inhibiting β-lactamases) .

Advanced Research Questions

Q. How can experimental designs be tailored to explore the bioactivity of this compound?

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes with conserved serine residues (e.g., proteases, esterases). Validate via enzyme inhibition assays (e.g., fluorogenic substrates) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying halogen or amino substituents) and compare IC₅₀ values in enzymatic assays. For example, replacing 5-Cl with 5-F may enhance membrane permeability .

Q. How should researchers address contradictions in binding data between computational predictions and experimental results?

  • Data Reconciliation :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to glycoproteins (e.g., RNase B) under varying pH (6.5–8.5) and buffer conditions (phosphate vs. Tris) to identify non-specific interactions .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish covalent vs. non-covalent binding modes .

Q. What strategies optimize cross-coupling efficiency for complex derivatives of this boronic acid?

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with bulky ligands (SPhos, XPhos) to mitigate steric effects from the 2-amino group .
  • Solvent Optimization : Use DMF or THF for electron-deficient aryl halides. Additives like K₂CO₃ or CsF enhance transmetallation rates .
  • Protection/Deprotection : Protect the amino group with Boc during coupling, then deprotect with TFA post-reaction to preserve functionality .

Q. How can boronic acid-diol interactions be leveraged for glycoprotein detection or drug delivery?

  • Glycoprotein Capture : Immobilize the compound on carboxymethyl dextran surfaces (via EDC/NHS chemistry) and use SPR to study binding with model glycoproteins (e.g., avidin). Elute bound proteins with 0.1 M sorbitol (competitive diol) .
  • Drug Delivery : Conjugate to glucose-responsive polymers (e.g., poly(acrylamidophenylboronic acid)) for pH-dependent release in diabetic models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.